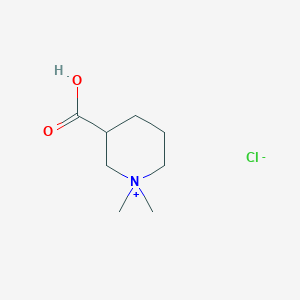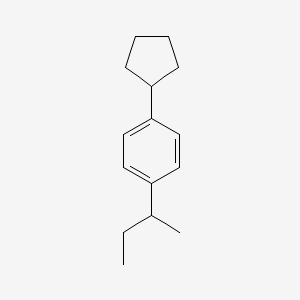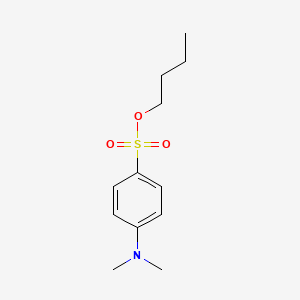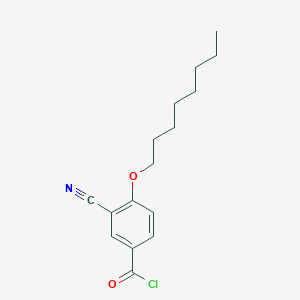
3-Cyano-4-(octyloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-(octyloxy)benzoyl chloride: is an organic compound with a complex structure, featuring a benzoyl chloride group substituted with a cyano group and an octyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-(octyloxy)benzoyl chloride typically involves the introduction of the cyano and octyloxy groups onto a benzoyl chloride backbone. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride is reacted with octanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-(octyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Reduction: Reducing agents like LiAlH₄ or hydrogenation catalysts.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Substitution Reactions: Formation of amides, esters, or thioesters.
Reduction: Formation of primary amines.
Electrophilic Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Cyano-4-(octyloxy)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(octyloxy)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The cyano group can participate in further chemical transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
4-Cyanobenzoyl chloride: Similar structure but lacks the octyloxy group, making it less hydrophobic.
3-Cyanobenzoyl chloride: Similar but without the octyloxy group, affecting its solubility and reactivity.
Uniqueness: 3-Cyano-4-(octyloxy)benzoyl chloride is unique due to the presence of both the cyano and octyloxy groups, which confer distinct chemical properties such as increased hydrophobicity and reactivity towards nucleophiles .
Properties
CAS No. |
62435-41-0 |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
3-cyano-4-octoxybenzoyl chloride |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-10-20-15-9-8-13(16(17)19)11-14(15)12-18/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
YPTXONBWPVZRAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(Hydroxyimino)propyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14534765.png)
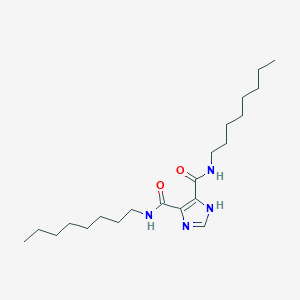
![1-[3-Ethoxy-3-oxo-2-(2-phenylhydrazinylidene)propyl]pyridin-1-ium bromide](/img/structure/B14534775.png)


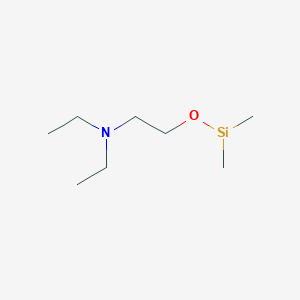
![Pyridine, 2-[[(2-ethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14534810.png)

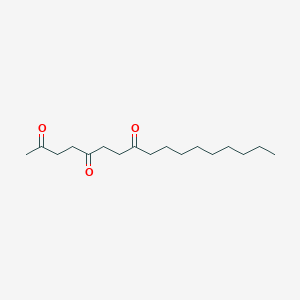
![Thiophene, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14534825.png)

